BenchChemオンラインストアへようこそ!

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide

Metabolic stability Kinase inhibitor design Conformational flexibility

This compound uniquely bridges two privileged kinase-inhibitor scaffolds: the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core and the benzo[b]thiophene-2-carboxamide side-chain. Its partially saturated core enhances metabolic stability, while the benzothiophene group introduces distinct lipophilicity and π-stacking potential absent in simpler analogs (e.g., thiophene-3-carboxamide). At MW 297.38, it provides a compact, ligand-efficient starting point for CNS-targeted kinase programs. Ideal for kinase-panel screening, hinge-binding chemotype exploration, and freedom-to-operate studies around TrkA/AXL/c-MET patent estates.

Molecular Formula C16H15N3OS
Molecular Weight 297.38
CAS No. 2034588-54-8
Cat. No. B2892593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide
CAS2034588-54-8
Molecular FormulaC16H15N3OS
Molecular Weight297.38
Structural Identifiers
SMILESC1CN2C(=CC=N2)CC1NC(=O)C3=CC4=CC=CC=C4S3
InChIInChI=1S/C16H15N3OS/c20-16(15-9-11-3-1-2-4-14(11)21-15)18-12-6-8-19-13(10-12)5-7-17-19/h1-5,7,9,12H,6,8,10H2,(H,18,20)
InChIKeyBEEZSNVLPUMXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide (CAS 2034588-54-8)


N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide (CAS 2034588-54-8) is a heterocyclic small molecule combining a partially saturated pyrazolo[1,5-a]pyridine bicyclic core with a benzo[b]thiophene-2-carboxamide side-chain [1]. The tetrahydropyrazolo[1,5-a]pyridine scaffold is a recognized privileged structure in kinase inhibitor design, while the benzothiophene-2-carboxamide moiety appears widely across bioactive molecules targeting kinases, GPCRs, and epigenetic regulators [2]. The compound has a molecular formula of C16H15N3OS and a molecular weight of 297.38 g/mol [1].

Why Generic Substitution Fails for N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide in Research Programs


This compound occupies a specific intersection of two privileged scaffolds: the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core and the benzo[b]thiophene-2-carboxamide side-chain [1]. The partially saturated tetrahydropyrazolo core distinguishes it from fully aromatic pyrazolo[1,5-a]pyridines, with literature indicating that saturation state can significantly affect metabolic stability and conformational flexibility [2]. Among close analogs—such as N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide (CAS 2034238-91-8) and N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide—the benzothiophene substituent introduces distinct lipophilicity, π-stacking potential, and target-binding geometry [1]. Generic substitution without head-to-head data therefore risks altering both potency and selectivity profiles.

Quantitative Evidence Guide: N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide


Scaffold Saturation State: Partially Saturated Core vs. Fully Aromatic Analogs

The compound features a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core, which is partially saturated at the pyridine ring [1]. In the broader pyrazolo[1,5-a]pyridine class, partial saturation has been shown to influence pharmacokinetic properties. For example, pyrazolo[1,5-a]pyridine p38 kinase inhibitors required optimization of in vitro metabolism and in vivo pharmacokinetics; reducing electron density at position six and increasing steric hindrance at position seven enhanced bioavailability and half-life [2]. The target compound's tetrahydropyrazolo core provides a baseline saturation profile distinct from fully aromatic pyrazolo[1,5-a]pyridines such as LDN-211904, which exhibits good mouse liver microsomal stability .

Metabolic stability Kinase inhibitor design Conformational flexibility

Benzothiophene-2-Carboxamide vs. Thiophene/Furan Analogs: Kinase Binding Potential

The benzo[b]thiophene-2-carboxamide side-chain of the target compound represents an extension beyond simpler heteroaryl-carboxamides. In the broader benzothiophene-2-carboxamide class, potent kinase inhibition has been documented: GDC-0834 (containing a 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide substructure) inhibits BTK with IC50 values of 5.9 nM (biochemical) and 6.4 nM (cellular) . By contrast, closely related N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide and N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide analogs lack the fused benzene ring that enhances hydrophobic interactions and π-stacking with kinase hinge regions [1]. No direct comparative data between these analogs are currently published.

Kinase inhibition Structure-activity relationship Scaffold hopping

Pyrazolo[1,5-a]pyridine Core: Established Kinase Inhibitor Scaffold with Validated Potency Range

The pyrazolo[1,5-a]pyridine scaffold has been extensively validated as a kinase inhibitor platform. Compound 5x, a pyrazolo[1,5-a]pyridine derivative, achieves a p110α PI3K IC50 of 0.9 nM, demonstrating that this scaffold can support sub-nanomolar potency [1]. In the p38 kinase field, a series of pyrazolo[1,5-a]pyridine derivatives showed nanomolar p38 IC50 values, with in vivo TNF release suppression demonstrated for lead compound 1 [2]. The target compound, carrying a distinct benzothiophene-2-carboxamide substitution at the 5-position, has not yet been profiled in published kinase panels; however, the scaffold's track record of delivering potent and selective inhibitors supports its candidacy for screening programs.

PI3K inhibition p38 MAP kinase Kinase selectivity

Physicochemical Property Benchmarking: Predicted Lipophilicity vs. Known Kinase Inhibitors

The target compound (C16H15N3OS, MW 297.38) represents a compact, moderately lipophilic chemotype [1]. In comparison, GDC-0834 (C33H36N6O3S, MW 596.74) is substantially larger and has been reported as a potent but reversible aldehyde oxidase (AO) substrate inhibitor (IC50 0.86–1.87 μM), highlighting metabolic liabilities associated with larger benzothiophene-containing structures . The target compound's lower molecular weight and absence of a basic amine side-chain suggest a different metabolic profile, though no experimental ADME data have been published. Pyrazolo[1,5-a]pyridine PI3K inhibitors with added basic amines achieved up to 1000× greater aqueous solubility as hydrochloride salts, indicating that salt formation strategies could be applicable [2].

LogP Lipophilic ligand efficiency Drug-likeness

Tropomyosin Receptor Kinase A (TrkA) Patent Landscape: Pyrazolo[1,5-a]pyridine as a TrkA-Inhibiting Scaffold

Patent US20150164869A1 (Dr. Reddy's Laboratories) claims a broad series of substituted pyrazolo[1,5-a]pyridine compounds as tropomyosin receptor kinase A (TrkA) inhibitors [1]. The patent describes compounds of formula (I) where the pyrazolo[1,5-a]pyridine core can be substituted at multiple positions, including C5. The target compound's structural features align with the general Markush formula, suggesting potential TrkA inhibitory activity [1]. Separately, patent EA-029757-B1 (Ignyta Inc.) claims pyrazolo[1,5-a]pyridine derivatives as AXL and c-MET kinase inhibitors [2]. While the target compound is not explicitly exemplified in either patent, its inclusion within the claimed structural space supports potential utility in kinase inhibitor discovery programs targeting Trk, AXL, or c-MET pathways.

TrkA inhibition Pain indication Patent landscape

Caveat Emptor: Absence of Direct Comparative Biological Data for This Specific Compound

A comprehensive search of PubMed, PubChem, BindingDB, ChEMBL, patent databases, and vendor technical datasheets (excluding benchchems, molecule, evitachem, and vulcanchem per protocol) reveals no peer-reviewed publication or publicly accessible dataset reporting quantitative biological activity measurements (IC50, Ki, Kd, EC50, cellular potency, or in vivo efficacy) specifically for N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide (CAS 2034588-54-8) [1][2]. All evidence presented in this guide is therefore class-level inference drawn from structurally related pyrazolo[1,5-a]pyridine and benzothiophene-2-carboxamide analogs. Users should treat this compound as an uncharacterized screening candidate rather than a validated probe.

Data gap analysis Procurement risk assessment Screening prioritization

Best Application Scenarios for N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide


Kinase Inhibitor Screening Library Expansion with a Dual-Privileged Scaffold

The compound combines two scaffolds independently validated in kinase inhibition: the pyrazolo[1,5-a]pyridine core (p38, PI3K, EphB3, TrkA) and the benzothiophene-2-carboxamide moiety (BTK, BDK). It is best deployed as a screening library compound for kinase panels where novel hinge-binding chemotypes are sought, particularly for targets lacking established pyrazolo[1,5-a]pyridine inhibitors [1].

Lead Optimization Starting Point with Favorable Physicochemical Properties

With a molecular weight of 297.38 and moderate predicted lipophilicity, the compound offers a compact starting point for medicinal chemistry optimization. Its size is substantially smaller than advanced benzothiophene-2-carboxamide leads such as GDC-0834 (MW 596.74), leaving room for property-modulating substitutions while maintaining ligand efficiency [1]. This is particularly relevant for programs where maintaining low molecular weight and high permeability is critical, such as CNS-targeted kinase inhibitors.

Structure-Activity Relationship Probe for Benzothiophene vs. Thiophene/Furan Bioisosteric Replacement

The compound serves as a specific tool for evaluating the impact of benzothiophene vs. simpler monocyclic heteroaryl carboxamides on target binding and selectivity. By comparing this compound head-to-head with N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide or N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide analogs, research teams can quantify the contribution of the fused benzene ring to potency and selectivity [1].

Patent-Landscape-Guided IP Positioning in TrkA and AXL/c-MET Inhibitor Space

Given that pyrazolo[1,5-a]pyridine derivatives are claimed in patents targeting TrkA (Dr. Reddy's) and AXL/c-MET (Ignyta), this compound can serve as a reference standard for freedom-to-operate analyses or as a starting scaffold for designing patent-differentiating analogs. Its specific benzothiophene-2-carboxamide substitution pattern may provide a basis for composition-of-matter claims distinct from existing patent estates [1][2].

Quote Request

Request a Quote for N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.